molecular formula C11H17ClN2O2 B592081 S-2-N-Cbz-Propane-1,2-diamine hydrochloride CAS No. 850033-71-5

S-2-N-Cbz-Propane-1,2-diamine hydrochloride

Cat. No. B592081
CAS RN: 850033-71-5
M. Wt: 244.719
InChI Key: XTQGLCRZNBCNJH-FVGYRXGTSA-N
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Description

“S-2-N-Cbz-Propane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It has a molecular weight of 244.719 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for “S-2-N-Cbz-Propane-1,2-diamine hydrochloride” is 1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“S-2-N-Cbz-Propane-1,2-diamine hydrochloride” has a molecular weight of 244.719 . The InChI code provides information about its molecular structure . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Intermolecular Interaction Studies

This compound is used to study intermolecular interactions, particularly hydrogen bonding, in binary mixtures. For example, research has been conducted on the physical data of 1,2-propane diamine and 1,3-butanediol binary mixtures, where S-2-N-Cbz-Propane-1,2-diamine hydrochloride could potentially be used to understand the formation of hydrogen bonds within such systems .

Coordination Chemistry

S-2-N-Cbz-Propane-1,2-diamine hydrochloride: serves as a ligand in coordination chemistry. It can form helical coordination polymers with metal salts, which are of interest due to their unique architectures and potential applications in materials science .

Luminescence Studies

The compound’s derivatives, when coordinated with metals like Zn and Cd, exhibit luminescent properties. These properties are studied for potential applications in optoelectronics and sensing technologies .

Chirality and Stereochemistry Research

Due to its chiral nature, S-2-N-Cbz-Propane-1,2-diamine hydrochloride is valuable in studying chirality and stereochemistry. It can be used to synthesize complexes that are then analyzed using circular dichroism (CD) spectroscopy to understand chiral structures .

Thermodynamic Property Analysis

The compound is instrumental in exploring the thermodynamic properties of alcohol–amine systems. It helps in understanding the changes in physical properties after the mixing of two or more liquids, which is crucial for fluid research .

Greenhouse Gas Capture

In the context of environmental science, S-2-N-Cbz-Propane-1,2-diamine hydrochloride could be explored for its potential in capturing CO2. This is due to its ability to form stable structures with alcohols, which may reduce the volatility of amines in industrial processes .

Future Directions

The future directions for “S-2-N-Cbz-Propane-1,2-diamine hydrochloride” are not specified in the search results. Its use in the synthesis of Dexrazoxane and chiral imidazoline derivatives suggests potential applications in pharmaceutical research .

properties

IUPAC Name

benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGLCRZNBCNJH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704266
Record name Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850033-71-5
Record name Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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